
3',4'-Difluoro-5'-nitrophenacyl bromide
Descripción general
Descripción
3',4'-Difluoro-5'-nitrophenacyl bromide (DFNPB), is a synthetic molecule used in organic synthesis and laboratory experiments. It is a brominated nitro compound and is a useful reagent for the synthesis of a variety of organic compounds. DFNPB has been used in the synthesis of a variety of organic compounds and is a commonly used reagent for organic synthesis.
Mecanismo De Acción
3',4'-Difluoro-5'-nitrophenacyl bromide is a brominated nitro compound and is a useful reagent for the synthesis of a variety of organic compounds. The mechanism of action of 3',4'-Difluoro-5'-nitrophenacyl bromide is thought to involve the nucleophilic substitution reaction, where the chlorine atoms are replaced by fluoride atoms. This reaction is typically carried out at room temperature and the reaction is complete after a few hours.
Biochemical and Physiological Effects
3',4'-Difluoro-5'-nitrophenacyl bromide has been used in a variety of scientific research applications, but has not been tested for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of 3',4'-Difluoro-5'-nitrophenacyl bromide are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3',4'-Difluoro-5'-nitrophenacyl bromide in laboratory experiments is that it is a relatively inexpensive reagent and is easily available. It is also relatively easy to use and can be used in a variety of organic synthesis reactions. The main limitation of using 3',4'-Difluoro-5'-nitrophenacyl bromide in laboratory experiments is that it is not very stable and can degrade over time.
Direcciones Futuras
The use of 3',4'-Difluoro-5'-nitrophenacyl bromide in scientific research is still in its early stages and there are many potential future directions for research. These include further research into the mechanism of action of 3',4'-Difluoro-5'-nitrophenacyl bromide, the development of new synthetic methods using 3',4'-Difluoro-5'-nitrophenacyl bromide, and the exploration of new applications for 3',4'-Difluoro-5'-nitrophenacyl bromide in organic synthesis. Additionally, further research into the biochemical and physiological effects of 3',4'-Difluoro-5'-nitrophenacyl bromide is needed. Finally, further research into the stability of 3',4'-Difluoro-5'-nitrophenacyl bromide is needed in order to optimize its use in laboratory experiments.
Aplicaciones Científicas De Investigación
3',4'-Difluoro-5'-nitrophenacyl bromide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, and as a reagent for organic synthesis. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, and in the synthesis of a variety of other organic compounds.
Propiedades
IUPAC Name |
2-bromo-1-(3,4-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBMZHIRYLKVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-5'-nitrophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



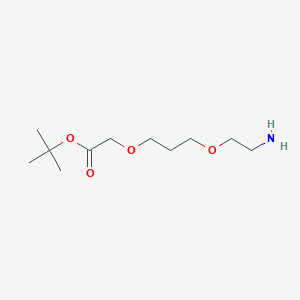
![tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1412832.png)


![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
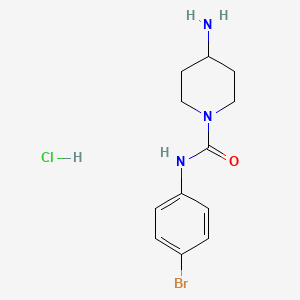
![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)

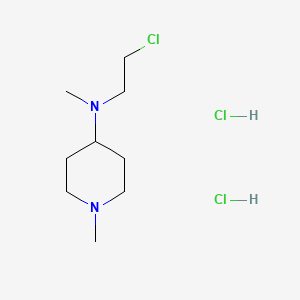
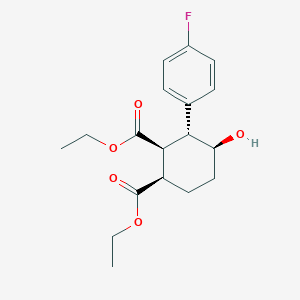
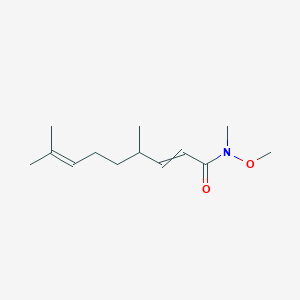


![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)